(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 2351219-90-2
VCID: VC11668028
InChI: InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3/t29-/m0/s1
SMILES: CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Molecular Formula: C25H35O3P
Molecular Weight: 414.5 g/mol

(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

CAS No.: 2351219-90-2

Cat. No.: VC11668028

Molecular Formula: C25H35O3P

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 2351219-90-2

Specification

CAS No. 2351219-90-2
Molecular Formula C25H35O3P
Molecular Weight 414.5 g/mol
IUPAC Name (3R)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3/t29-/m0/s1
Standard InChI Key OOHKUWRYRFUFIJ-LJAQVGFWSA-N
Isomeric SMILES CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C)OC)C(C)C
SMILES CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Canonical SMILES CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzo[d]oxaphosphole ring system, where a phosphorus atom replaces one oxygen atom in a five-membered heterocycle. Key substituents include:

  • A tert-butyl group at the 3-position, imparting steric bulk and stability.

  • A 3,5-diisopropyl-2,6-dimethoxyphenyl group at the 4-position, contributing to electronic modulation and solubility.

The (R)-configuration at the phosphorus center dictates its stereochemical behavior, influencing interactions in chiral environments .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₅O₃P
Molecular Weight414.5 g/mol
CAS Number2351219-90-2
IUPAC Name(3R)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Storage ConditionsInert atmosphere, 2–8°C

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:

  • Ring Formation: Cyclization of a phenolic precursor with a phosphorus source to construct the oxaphosphole core.

  • Substituent Introduction: Sequential alkylation and methoxylation to install the tert-butyl, diisopropyl, and methoxy groups.

  • Stereochemical Control: Use of chiral auxiliaries or catalysts to achieve the (R)-configuration.

Yield optimization requires stringent control of reaction parameters, including temperature, solvent polarity, and catalyst loading.

Chemical Reactivity and Functionalization

Phosphorus-Centered Reactivity

The phosphorus atom in the oxaphosphole ring serves as a reactive site for:

  • Nucleophilic Substitution: Replacement of the phosphorus-bound oxygen with other nucleophiles (e.g., amines, thiols).

  • Coordination Chemistry: Binding to transition metals (e.g., palladium, platinum) for catalytic applications.

Ring-Opening Reactions

Under acidic or basic conditions, the oxaphosphole ring may undergo cleavage, yielding phosphorylated intermediates useful in further derivatization.

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural complexity and chirality make it a candidate for:

  • Antibiotic Agents: Preliminary studies suggest activity against Gram-positive bacteria .

  • Antiviral Therapeutics: Potential inhibition of viral protease enzymes .

Material Science

  • Luminescent Materials: The conjugated system may exhibit fluorescence, applicable in sensing technologies .

  • Catalysis: As a ligand in asymmetric catalysis for enantioselective synthesis.

Hazard StatementRisk MitigationSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis of Structural Analogues

Table 2: Comparison with Related Oxaphospholes

Compound NameStructural DifferencesApplicationsSource
(S)-Enantiomer (CAS 2444702-33-2)Opposite configuration at PStudy of stereochemical effects
3-(tert-butyl)-4-(2,6-dimethoxyphenyl)oxaphospholeLacks diisopropyl groupsReduced biological activity

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